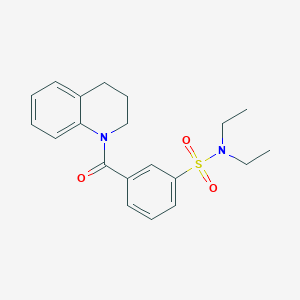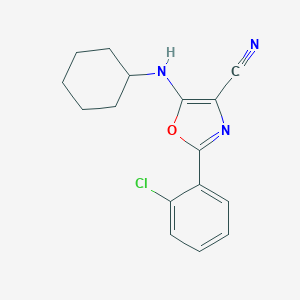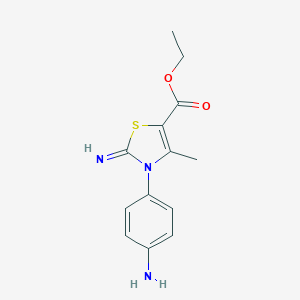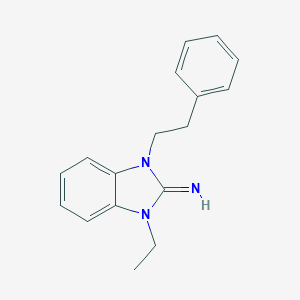
3,5-Dimethyl-4-(methylsulfanyl)phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-4-(methylsulfanyl)phenylamine is a chemical compound that belongs to the class of phenylamines. It is commonly referred to as 3,5-Dimethyl-4-(methylthio)phenethylamine or 3,5-Dimethyl-4-(methylthio)phenylethylamine. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-(methylsulfanyl)phenylamine is not fully understood. However, it is believed that this compound acts as a selective serotonin reuptake inhibitor (SSRI). It is thought to inhibit the reuptake of serotonin in the brain, leading to an increase in the levels of serotonin in the synaptic cleft. This increase in serotonin levels is believed to be responsible for the antidepressant and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3,5-Dimethyl-4-(methylsulfanyl)phenylamine in lab experiments is its potential use as a selective serotonin reuptake inhibitor. This makes it a valuable tool for studying the role of serotonin in various physiological and pathological conditions. However, one of the limitations of using this compound is its potential toxicity. It has been shown to be toxic at high doses, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3,5-Dimethyl-4-(methylsulfanyl)phenylamine. One potential direction is the investigation of its potential use in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is the development of more selective and potent analogs of this compound for use in research and drug development. Additionally, the potential interactions of this compound with other neurotransmitters and receptors in the brain should be further explored to gain a better understanding of its mechanism of action.
Synthesis Methods
The synthesis of 3,5-Dimethyl-4-(methylsulfanyl)phenylamine can be achieved through several methods. One of the most common methods involves the reaction of 3,5-dimethyl-4-nitrophenylamine with dimethyl sulfide in the presence of a reducing agent such as iron powder. Another method involves the use of thiol reagents such as thiourea or thioglycolic acid to react with 3,5-dimethyl-4-nitrophenylamine.
Scientific Research Applications
The potential applications of 3,5-Dimethyl-4-(methylsulfanyl)phenylamine in scientific research are vast. This compound has been studied for its potential use as a neurotransmitter in the brain. It has also been investigated for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.
properties
Molecular Formula |
C9H13NS |
|---|---|
Molecular Weight |
167.27 g/mol |
IUPAC Name |
3,5-dimethyl-4-methylsulfanylaniline |
InChI |
InChI=1S/C9H13NS/c1-6-4-8(10)5-7(2)9(6)11-3/h4-5H,10H2,1-3H3 |
InChI Key |
CGVORISKZHZSQT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1SC)C)N |
Canonical SMILES |
CC1=CC(=CC(=C1SC)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({2-[(4-isopropylbenzyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B262382.png)
![N-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-chlorophenyl]acetamide](/img/structure/B262385.png)
![4-tert-butyl-N-{2-[(2-{4-nitroanilino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B262386.png)





![1-[2-(1h-Imidazol-5-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B262398.png)



![Ethyl 3-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-imino-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B262410.png)
